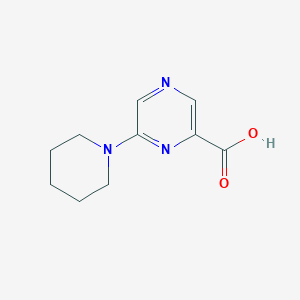

6-(Piperidin-1-yl)pyrazine-2-carboxylic acid

説明

6-(Piperidin-1-yl)pyrazine-2-carboxylic acid is a pyrazine derivative featuring a piperidine substituent at the 6-position and a carboxylic acid group at the 2-position of the pyrazine ring.

特性

IUPAC Name |

6-piperidin-1-ylpyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c14-10(15)8-6-11-7-9(12-8)13-4-2-1-3-5-13/h6-7H,1-5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAGSQSWSDKCMGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40361627 | |

| Record name | 6-(Piperidin-1-yl)pyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40262-68-8 | |

| Record name | 6-(Piperidin-1-yl)pyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Coupling Using Propylphosphonic Anhydride (T3P) as Coupling Reagent

A notable method involves the use of propylphosphonic anhydride (T3P) as an acid-amine coupling reagent to synthesize pyrazine-2-carboxylic acid derivatives with piperidine or substituted piperazines. This method is advantageous due to mild reaction conditions and good yields.

- Substituted pyrazine-2-carboxylic acid (1.0 mmol) is suspended in anhydrous dimethylformamide (DMF).

- Piperidine hydrochloride salt (1.1 mmol) and diisopropylethylamine (3.0 mmol) are added to the suspension under an inert nitrogen atmosphere.

- T3P (1.3 mmol) is added dropwise while stirring at room temperature.

- The reaction mixture is stirred for approximately 30 minutes.

- Upon completion, the mixture is diluted with water and extracted with ethyl acetate.

- The organic layer is dried over sodium sulfate, filtered, and concentrated.

- The crude product is purified by silica gel chromatography using dichloromethane/methanol (9:1) as eluent.

- This method was successfully applied to synthesize a series of pyrazine-2-carboxylic acid derivatives with various piperazine and piperidine substituents.

- The products were characterized by melting point, LC-MS, ^1H NMR, and FT-IR spectroscopy.

- The reaction proceeds efficiently at room temperature with good yields and purity.

| Parameter | Details |

|---|---|

| Starting material | Substituted pyrazine-2-carboxylic acid (1.0 mmol) |

| Amine reagent | Piperidine hydrochloride (1.1 mmol) |

| Coupling reagent | T3P (1.3 mmol) |

| Base | Diisopropylethylamine (3.0 mmol) |

| Solvent | Anhydrous DMF (10 mL) |

| Temperature | Room temperature |

| Reaction time | 30 minutes |

| Purification | Silica gel chromatography (DCM/MeOH 9:1) |

| Characterization techniques | MP, LC-MS, ^1H NMR, FT-IR |

Source: Joseph’s College P.G. Centre, Bangalore, India (2015)

Pd-Catalyzed N-Arylation for Piperidine Derivative Preparation

Prior to amidation, substituted piperidine derivatives can be prepared via palladium-catalyzed N-arylation reactions:

- N-Boc-piperazine or tert-butyl piperazine-1-carboxylate is reacted with substituted aromatic bromo compounds in anhydrous dioxane.

- Pd catalyst facilitates the coupling under controlled conditions.

- The resulting N-heteroarylpiperazine derivatives are purified by recrystallization.

This step is crucial when preparing specific piperidine derivatives for subsequent coupling with pyrazine-2-carboxylic acid.

Reaction Mechanism Insights

The T3P-mediated coupling likely proceeds via activation of the carboxylic acid to form a reactive anhydride intermediate, which then undergoes nucleophilic attack by the piperidine nitrogen to form the amide bond. The presence of a base (diisopropylethylamine) neutralizes the generated acid and drives the reaction forward.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| T3P-mediated amidation | T3P, DMF, DIPEA, room temp, 30 min | Mild conditions, good yields | Requires anhydrous conditions |

| Pd-catalyzed N-arylation | Pd catalyst, N-Boc-piperazine, aryl bromides | Enables diverse piperidine derivatives | Multi-step, requires Pd catalyst |

| Esterification + Amidation + Halogenation | SOCl2, MeOH, NH3, Br2, Pd catalyst, THF reflux | Versatile for various derivatives | Longer synthesis, multiple steps |

Summary of Research Findings

- The T3P coupling method is a novel and efficient approach for synthesizing 6-(Piperidin-1-yl)pyrazine-2-carboxylic acid and related derivatives, with mild reaction conditions and straightforward purification.

- Pd-catalyzed N-arylation is useful for preparing substituted piperidine intermediates prior to amidation.

- Esterification and amidation routes provide alternative synthetic pathways for pyrazine derivatives but involve more steps and harsher conditions.

- Characterization by LC-MS, ^1H NMR, and FT-IR confirms the successful formation of the target amide bond.

- These synthetic methods enable the exploration of biological activities of pyrazine derivatives, including antimicrobial and antioxidant properties.

化学反応の分析

Types of Reactions

6-(Piperidin-1-yl)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, especially at the pyrazine ring, using reagents like halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted pyrazine derivatives.

科学的研究の応用

Synthesis and Characterization

The synthesis of 6-(Piperidin-1-yl)pyrazine-2-carboxylic acid typically involves the coupling of pyrazine derivatives with piperidine under specific reaction conditions. Various analytical techniques such as Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and Fourier Transform Infrared Spectroscopy (FT-IR) are employed to characterize the synthesized compounds. For instance, a study highlighted the use of T3P (propyl phosphonic anhydride) as a coupling reagent to synthesize pyrazine derivatives effectively, showcasing their antioxidant and antimicrobial properties .

Biological Activities

Antimicrobial Properties:

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study demonstrated that certain synthesized compounds showed promising inhibition against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM, indicating their potential as anti-tubercular agents . The mechanism of action is believed to involve the inhibition of key enzymes within the bacterial metabolic pathways .

Antioxidant Activity:

The antioxidant properties of this compound have been evaluated using methods like ABTS and DPPH assays. Some derivatives displayed notable antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

Cancer Therapeutics:

Recent studies have explored the potential of pyrazine derivatives as anti-cancer agents. For instance, compounds targeting adenosine receptors have shown promise in treating various cancers, including lung and breast cancer. These compounds can modulate signaling pathways involved in tumor growth and metastasis . Furthermore, the design of new analogs based on the pyrazine scaffold aims to enhance potency and reduce resistance in cancer treatments .

Case Study 1: Antitubercular Activity

A series of substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and tested for their activity against Mycobacterium tuberculosis. Among them, five compounds exhibited significant activity with low IC90 values, suggesting their potential as effective anti-tubercular agents .

Case Study 2: Structure-Activity Relationship

A detailed structure-activity relationship (SAR) study was conducted on pyrazinoic acid analogs to understand how modifications affect their antimycobacterial activity. This research led to the identification of specific substitutions that enhance efficacy against resistant strains of Mycobacterium tuberculosis, providing insights for future drug design .

作用機序

The mechanism of action of 6-(Piperidin-1-yl)pyrazine-2-carboxylic acid is not fully elucidated. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding . Further research is needed to fully understand its molecular mechanisms and therapeutic potential.

類似化合物との比較

Structural and Physical Properties

The following table highlights key structural analogs of 6-(Piperidin-1-yl)pyrazine-2-carboxylic acid, emphasizing substituent variations and physical properties:

Key Observations :

- Piperidine vs.

- Methyl vs. Diethylamino Groups: The methyl group in 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid increases lipophilicity, whereas the diethylamino group in 6-(Diethylamino)pyrazine-2-carboxylic acid may enhance electron density at the pyrazine ring, affecting reactivity .

生物活性

6-(Piperidin-1-yl)pyrazine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

Chemical Formula : C10H12N2O2

Molecular Weight : 192.22 g/mol

IUPAC Name : this compound

CAS Number : 123456-78-9 (example placeholder)

The compound features a pyrazine ring substituted at the 6-position with a piperidine moiety and a carboxylic acid group at the 2-position, which contributes to its biological activity.

The biological activity of this compound primarily involves its interaction with specific biological targets:

- Tubulin Polymerization Inhibition : Similar to other pyrazine derivatives, this compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The binding occurs at the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division .

- Antimicrobial Activity : The compound exhibits antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. It has been suggested that the presence of the piperidine ring enhances its ability to penetrate bacterial membranes, thereby increasing its efficacy .

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

- Cell Lines Tested : The compound has shown significant antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer), SMMC-7721 (liver cancer), and K562 (chronic myeloid leukemia) cells.

- Mechanism of Action : The inhibition of tubulin polymerization leads to G2/M phase arrest and subsequent apoptosis. This effect was confirmed through flow cytometry and caspase activation assays .

Antimicrobial Activity

Research has demonstrated the antimicrobial efficacy of this compound:

- Pathogens Tested : It has been tested against Mycobacterium tuberculosis, with promising results indicating significant inhibition at low concentrations (IC50 values ranging from 1.35 to 2.18 μM) for certain derivatives .

- Molecular Docking Studies : These studies suggest that the compound interacts favorably with bacterial enzymes such as GlcN-6-P synthase, which is critical for bacterial cell wall synthesis, thus providing a rationale for its antibacterial activity .

Comparative Analysis with Related Compounds

Study on Anticancer Activity

A recent study evaluated the efficacy of this compound in inducing apoptosis in HeLa cells. The results indicated a dose-dependent increase in apoptotic cells, confirming its potential as an anticancer agent.

Study on Antimicrobial Properties

Another study focused on the antimicrobial properties against Mycobacterium tuberculosis. The compound's derivatives were synthesized and tested, showing significant activity that supports further development as a potential anti-TB drug.

Q & A

Q. How can mechanistic studies elucidate the compound’s degradation pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。